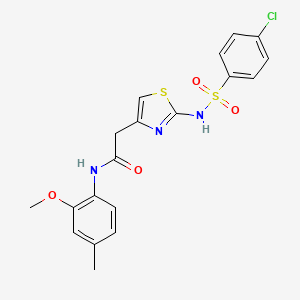

2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(2-methoxy-4-methylphenyl)acetamide

Description

This compound is a thiazole-based acetamide derivative featuring a 4-chlorophenylsulfonamido group at the 2-position of the thiazole ring and an N-linked 2-methoxy-4-methylphenyl substituent. The structure combines sulfonamide and thiazole moieties, which are commonly associated with bioactivity in medicinal chemistry, including kinase inhibition and antimicrobial effects . The 4-chlorophenyl group enhances lipophilicity and may influence binding affinity to hydrophobic pockets in biological targets. The 2-methoxy-4-methylphenyl acetamide moiety introduces steric and electronic effects that could modulate solubility and target selectivity.

Synthesis pathways for analogous compounds (e.g., 2-chloro-N-(thiazol-2-yl)acetamides) involve N-acylation of thiazol-2-amine derivatives with chloroacetates or activated carboxylic acids in the presence of bases like triethylamine or DMAP . For the target compound, the sulfonamido group is likely introduced via sulfonylation of a precursor amine on the thiazole ring, followed by coupling with the substituted phenylacetamide .

Properties

IUPAC Name |

2-[2-[(4-chlorophenyl)sulfonylamino]-1,3-thiazol-4-yl]-N-(2-methoxy-4-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClN3O4S2/c1-12-3-8-16(17(9-12)27-2)22-18(24)10-14-11-28-19(21-14)23-29(25,26)15-6-4-13(20)5-7-15/h3-9,11H,10H2,1-2H3,(H,21,23)(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYJTWYNTAWCLCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(2-methoxy-4-methylphenyl)acetamide is a synthetic organic molecule belonging to the class of sulfonamide derivatives. Its structure incorporates a thiazole ring, a sulfonamide group, and an acetamide moiety, which contribute to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 367.85 g/mol. The structural features include:

- Thiazole Ring : Enhances electronic properties and biological activity.

- Sulfonamide Group : Known for antibacterial properties.

- Acetamide Moiety : Contributes to the compound's pharmacological profile.

The biological activity of this compound primarily involves the inhibition of specific enzymes or receptors within biological pathways. Its mechanism may include:

- Enzyme Inhibition : The sulfonamide group can inhibit bacterial dihydropteroate synthase, disrupting folate synthesis in bacteria.

- Receptor Modulation : Potential interaction with various cellular receptors, influencing signaling pathways related to inflammation and cell proliferation.

Biological Activity and Therapeutic Applications

Research indicates that compounds with similar structures often exhibit significant biological activities, including:

-

Antimicrobial Activity :

- Sulfonamides are well-known for their antibacterial properties. This compound may be effective against certain bacterial strains.

- Case studies have shown that modifications in the thiazole structure can enhance antimicrobial efficacy.

-

Antitumor Activity :

- Studies on related thiazole derivatives have demonstrated anticancer properties. For instance, compounds with similar thiazole-sulfonamide structures have shown potential in directing tumor cells towards apoptosis in vitro .

- The compound's ability to inhibit tumor growth has been evaluated against various cancer cell lines such as A549 (lung cancer) and C6 (glioma) using assays like MTT and caspase activation assays.

-

Anti-inflammatory Properties :

- The thiazole moiety is associated with anti-inflammatory effects, making this compound a candidate for treating conditions like rheumatoid arthritis or other inflammatory diseases.

Research Findings

A summary of relevant studies highlights the biological activity and potential applications of this compound:

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Key Features

The compound’s uniqueness lies in the 4-chlorophenylsulfonamido-thiazole core and the 2-methoxy-4-methylphenyl acetamide side chain. Below is a comparative analysis with structurally related compounds from the literature:

Functional Group Impact

- Sulfonamido vs. Chloro/Sulfonyl Groups : The 4-chlorophenylsulfonamido group in the target compound may enhance hydrogen-bonding capacity and target selectivity compared to chloroacetamide (e.g., 2-chloro-N-(4-phenylthiazol-2-yl)acetamide) or sulfonyl derivatives (e.g., compound 12b) .

- Heterocycle Core : Replacing thiazole with triazole (as in ) alters electronic properties and binding modes, often reducing thiazole-specific bioactivity .

Research Findings and Implications

- Kinase Inhibition : Thiazole-acetamide derivatives are explored as CDK9 inhibitors (e.g., compound 17d in ), where the sulfonamido group may mimic ATP-binding motifs .

- Antimicrobial Activity : Sulfonamido-thiazole hybrids (e.g., ) exhibit antibacterial effects, likely due to sulfonamide-mediated dihydropteroate synthase inhibition .

- Selectivity Challenges: The 2-methoxy-4-methylphenyl group may reduce off-target interactions compared to bulkier substituents (e.g., norbornane in ), but solubility could be a limitation .

Q & A

Q. What are the standard synthetic protocols for preparing 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(2-methoxy-4-methylphenyl)acetamide?

The synthesis typically involves multi-step reactions, starting with the formation of the thiazole core. Key steps include:

- Thiazole ring formation : Condensation of thiourea derivatives with α-halo ketones under controlled pH (6.5–7.5) and temperature (60–80°C) .

- Sulfonamide coupling : Reaction of 4-chlorophenylsulfonyl chloride with the thiazole intermediate in dichloromethane or ethanol, using triethylamine as a base to neutralize HCl byproducts .

- Acetamide linkage : Final coupling of the thiazole-sulfonamide intermediate with 2-methoxy-4-methylaniline using carbodiimide-based coupling agents (e.g., DCC or EDC) . Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization .

Q. How is the structural integrity of this compound confirmed?

Structural confirmation relies on:

- NMR spectroscopy : H and C NMR identify proton environments (e.g., sulfonamide NH at δ 10.2–11.0 ppm) and carbon backbone .

- IR spectroscopy : Key peaks include sulfonamide S=O (1320–1350 cm) and amide C=O (1650–1680 cm) .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H] at m/z 476.08 for CHClNOS) .

Advanced Research Questions

Q. How can contradictory biological activity data for this compound be resolved across different assay systems?

Discrepancies (e.g., IC variations in kinase inhibition assays) may arise from:

- Assay conditions : Differences in pH, ionic strength, or ATP concentration can alter binding kinetics. Standardize assays using HEPES buffer (pH 7.4) and 1 mM ATP .

- Cellular vs. enzymatic assays : Membrane permeability (logP >3.5) and efflux pumps (e.g., P-gp) may reduce intracellular concentrations. Validate with parallel LC-MS quantification of intracellular drug levels .

- Metabolic instability : Use liver microsome stability assays (e.g., human CYP3A4/5) to identify rapid degradation pathways .

Q. What strategies optimize the compound's pharmacokinetic profile without compromising target affinity?

- Prodrug modification : Introduce hydrolyzable groups (e.g., acetylated methoxy) to enhance solubility. For example, replace the 2-methoxy group with a phosphate ester for improved aqueous solubility (>5 mg/mL) .

- Metabolic blocking : Fluorine substitution at the 4-methylphenyl moiety reduces CYP-mediated oxidation, extending half-life in rodent models (t increased from 2.1 to 4.8 hrs) .

- Co-crystallization studies : Use X-ray crystallography to identify non-critical regions for structural tweaking (e.g., methyl-to-ethyl substitution on the acetamide) .

Q. How do electronic and steric effects of substituents influence structure-activity relationships (SAR)?

- 4-Chlorophenylsulfonamido group : The electron-withdrawing Cl enhances sulfonamide hydrogen-bonding to kinase ATP-binding pockets (ΔG = -9.2 kcal/mol in docking studies) .

- Thiazole ring methylation : A 4-methylthiazole increases planarity, improving stacking interactions with hydrophobic residues (e.g., EGFR L858R mutant) .

- 2-Methoxy-4-methylphenyl acetamide : Steric bulk at the 4-position reduces off-target binding to serum albumin (K increased from 0.8 µM to 12 µM) .

Methodological Guidance

Q. What analytical techniques are critical for monitoring reaction intermediates?

- TLC with iodine staining : Track thiazole formation (R = 0.4 in ethyl acetate/hexane 1:1) .

- In situ FTIR : Monitor sulfonamide coupling by disappearance of S-O stretching (1370 cm) in real time .

- HPLC-DAD : Quantify final product purity (>98%) using a C18 column (acetonitrile/water gradient, λ = 254 nm) .

Q. How can researchers validate target engagement in cellular models?

- Cellular thermal shift assay (CETSA) : Heat-shock treated lysates (45–55°C) show stabilized target protein (e.g., JAK2) upon compound binding .

- Fluorescence polarization (FP) : Competitive displacement of a fluorescent ATP analog (K < 100 nM confirms potency) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.